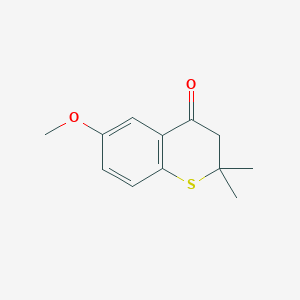

6-Methoxy-2,2-dimethyl-thiochroman-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2S |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

6-methoxy-2,2-dimethyl-3H-thiochromen-4-one |

InChI |

InChI=1S/C12H14O2S/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12/h4-6H,7H2,1-3H3 |

InChI Key |

BLDKYBCSARSGBR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C2=C(S1)C=CC(=C2)OC)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Strategies

General Synthetic Routes to Thiochroman-4-ones

The construction of the thiochroman-4-one (B147511) skeleton is predominantly achieved through the cyclization of 3-(arylthio)propanoic acid intermediates. These precursors are accessible via multiple pathways, which then converge on a final ring-closing step, typically an intramolecular Friedel-Crafts acylation.

A cornerstone in the synthesis of thiochroman-4-ones is the intramolecular cyclodehydration of 3-(arylthio)propanoic acids. researchgate.net This acid-catalyzed reaction forges the final heterocyclic ring. The requisite propanoic acid precursors can be synthesized through several reliable methods.

A common and straightforward method to prepare the 3-(arylthio)propanoic acid precursors involves the nucleophilic substitution reaction between a thiophenol and a β-halopropionic acid, such as β-chloropropanoic acid, or through the ring-opening of β-propiolactone. researchgate.netnih.gov The reaction is typically performed under basic conditions, where the thiophenol is deprotonated to the more nucleophilic thiolate anion, which then displaces the halide or opens the lactone ring. researchgate.net

For example, various thiophenols can be reacted with β-bromopropionic acid in ethanol containing aqueous potassium hydroxide (KOH) under reflux to yield the corresponding 3-arylthiopropionic acids. researchgate.net Similarly, the base-catalyzed condensation of a thiophenol with β-propiolactone provides the arylthiocarboxylic acid derivative. researchgate.net

| Reactants | Catalyst/Solvent | Product | Yield |

| Thiophenols, β-bromopropionic acid | 10% aq. KOH/ethanol | 3-arylthiopropionic acids | Not specified |

| 2-ethylthiophenol, β-propiolactone | Base-catalyzed | 8-ethylthiochromanone precursor | 80% researchgate.net |

An alternative and often one-step approach involves the direct reaction between a thiophenol and an α,β-unsaturated acid, such as acrylic acid or its derivatives. nih.gov This conjugate addition reaction, followed by cyclization, can be facilitated in the presence of an acid catalyst like methanesulfonic acid, although this direct method has been reported to result in low yields. nih.gov

A more efficient, two-step variation of this method involves a catalyzed conjugate addition to form the 3-(phenylthio)-propanoic acid intermediate, which is then isolated and subsequently cyclized. nih.gov Catalysts such as iodine or tetrabutylammonium fluoride (TBAF) have been used for the initial addition step in a solventless manner, achieving high yields of the intermediate acid. nih.gov The subsequent cyclization is then carried out using strong acids like sulfuric or methanesulfonic acid. nih.gov

| Reactants | Conditions | Product | Yield |

| Thiophenol, Acrylic acid derivatives | Methanesulfonic acid | Thiochroman-4-ones | Low nih.gov |

| Crotonic acid, Thiophenol | I₂ (20 mol %), room temp, 12h | 3-(phenylthio)-butanoic acid | High (intermediate) nih.gov |

| Acrylic acid, 4-nitrothiophenol | 75% aq. TBAF, 60 °C, 4h | 3-(4-nitrophenylthio)propanoic acid | High (intermediate) nih.gov |

To enhance reaction efficiency, microwave irradiation has been successfully employed for the cyclization of β-arylthiopropanoic acids. researchgate.net This technique often leads to quantitative yields of thiochroman-4-ones and significantly reduces reaction times compared to conventional heating methods. researchgate.netnih.gov The use of microwave assistance in conjunction with polyphosphoric acid (PPA) esters has been shown to be an efficient protocol for various cyclization reactions, avoiding the need for strong protic acids in some cases. beilstein-journals.org This approach offers advantages in terms of time and cost savings, increased efficiency, and reduced waste. preprints.org

The final and critical step in many thiochroman-4-one syntheses is an intramolecular Friedel–Crafts acylation of the 3-(arylthio)propanoic acid intermediate. nih.govorganic-chemistry.org This electrophilic aromatic substitution reaction involves the activation of the carboxylic acid, typically by conversion to an acyl chloride or by using a strong acid, followed by attack of the electron-rich aromatic ring to close the six-membered heterocyclic ring. nih.govdigitellinc.com

A variety of strong acids and Lewis acids are used to promote this cyclization:

Concentrated Sulfuric Acid: Often used with a catalytic amount of P₂O₅. researchgate.net

Fuming Sulfuric Acid: Employed in methylene chloride at room temperature, providing excellent yields. researchgate.net

Polyphosphoric Acid (PPA): A common and effective reagent for this transformation.

Methanesulfonic Acid: An alternative strong protic acid catalyst. nih.gov

Lewis Acids: For substrates where strong protic acids fail, the carboxylic acid can be converted to its acyl chloride (e.g., using oxalyl chloride or thionyl chloride) and then treated with a Lewis acid like aluminum trichloride (AlCl₃) or tin(IV) chloride (SnCl₄). nih.gov The choice of Lewis acid can be critical, as AlCl₃ has been reported to fail in some cases where SnCl₄ proved successful. nih.gov

The reactivity and yield of these Friedel-Crafts acylations can be influenced by the electronic nature of substituents on the aromatic ring. digitellinc.com

While the above methods build the thiochroman-4-one skeleton from acyclic precursors, an alternative strategy involves the modification of a pre-formed thiochromone (B8434766) ring system. Thiochromones, the α,β-unsaturated analogs of thiochroman-4-ones, can undergo conjugate addition (1,4-addition) with organometallic reagents. mdpi.com

This approach is particularly useful for introducing substituents at the 2-position of the thiochroman-4-one ring. Grignard reagents, in the presence of copper salts like copper(I) cyanide (CuCN), undergo conjugate addition to thiochromones to afford 2-substituted-thiochroman-4-ones in good yields. mdpi.com The addition of trimethylsilyl chloride (TMSCl) as an activator is often necessary. mdpi.comnih.gov Lithium dialkylcuprates (Gilman reagents) have also been shown to be highly effective for this transformation, providing high yields of the 1,4-adduct when activated by TMSCl. nih.govlibretexts.org This method provides a unified approach to synthesizing both 2-alkylthiochroman-4-ones and thioflavanones (2-arylthiochroman-4-ones). mdpi.com

| Reagent Type | Catalyst/Additive | Substrate | Product |

| Grignard Reagents (RMgX) | CuCN·2LiCl, TMSCl | Thiochromones | 2-Alkyl/Aryl-thiochroman-4-ones mdpi.com |

| Lithium Dialkylcuprates (R₂CuLi) | TMSCl | Thiochromones | 2-Alkyl-thiochroman-4-ones nih.gov |

Palladium-Catalyzed Carbonylative Ring-Forming Reactions

Palladium catalysis has emerged as a powerful tool for the construction of complex molecular architectures. One notable application is in the carbonylative ring-forming reactions to produce thiochroman-4-ones. A study by Alper and coworkers described the synthesis of thiochroman-4-one from 2-iodothiophenol, allene, and carbon monoxide. researchgate.net This reaction proceeds through a sequence of oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by migratory insertion of allene and carbon monoxide, and subsequent reductive elimination to afford the cyclic ketone. researchgate.net

More recent advancements have focused on four-component reactions, which offer a streamlined approach to synthesizing thiochromenone derivatives. These reactions, however, often face challenges in balancing reactivity, selectivity, and compatibility of the multiple reagents. nih.gov To address this, the use of a reagent capsule has been shown to provide straightforward access to these valuable compounds by preventing catalyst poisoning and undesired side reactions. nih.gov These palladium-catalyzed multicomponent reactions, such as the [4+2] cycloaddition of 1,4-enynes with carbon monoxide and arylamines, provide a facile platform for synthesizing polycyclic γ-lactams through the formation of multiple new chemical bonds in a single step. rsc.org

Rhodium-Catalyzed Alkyne Hydroacylation/Thio-Conjugate-Addition Sequences

A versatile and efficient one-pot method for the synthesis of thiochroman-4-ones involves a rhodium-catalyzed tandem alkyne hydroacylation/thio-conjugate addition sequence. acs.orgorganic-chemistry.orgacs.orgnih.gov This methodology utilizes readily available β-tert-butylthio-substituted aldehydes and alkynes. organic-chemistry.org The key steps involve a chelate-controlled alkyne hydroacylation to form a β'-thio-substituted-enone intermediate, which then undergoes an acid-triggered intramolecular S-conjugate addition to yield the thiochroman-4-one ring system. acs.orgorganic-chemistry.org

This method is highly adaptable, accommodating a wide range of aryl, alkenyl, and alkyl aldehydes, as well as various alkynes with both electron-donating and electron-withdrawing substituents. acs.orgorganic-chemistry.orgnih.gov The reaction demonstrates excellent yields and diastereoselectivities, and can also be extended to the synthesis of S,S-dioxide derivatives through in situ oxidation with hydrogen peroxide. organic-chemistry.org

Table 1: Examples of Rhodium-Catalyzed Synthesis of Thiochroman-4-one Derivatives

| Aldehyde Substrate | Alkyne Substrate | Product | Yield (%) |

|---|---|---|---|

| 2-(tert-Butylthio)benzaldehyde | Phenylacetylene | 2-Phenylthiochroman-4-one | 85 |

| 2-(tert-Butylthio)benzaldehyde | 1-Hexyne | 2-Butylthiochroman-4-one | 78 |

| 2-(tert-Butylthio)-5-methoxybenzaldehyde | Phenylacetylene | 6-Methoxy-2-phenylthiochroman-4-one | 82 |

| 2-(tert-Butylthio)cinnamaldehyde | Phenylacetylene | 2-Phenyl-2,3-dihydro-1-benzothiepin-5(4H)-one | 75 |

Stereoselective Synthesis of Thiochroman-4-one Derivatives

The synthesis of chiral thiochroman-4-one derivatives is of significant interest due to their potential biological activities. Liebscher and coworkers have reported a stereoselective synthesis of thiochroman-4-ones through the ring transformation of chiral 5-ylidene-1,3-dioxan-4-ones with 2-bromothiophenol via a bromo-lithium exchange. researchgate.net Another approach involves the stereoselective conjugate addition of thiophenol to an α,β-unsaturated enone. researchgate.net

Furthermore, the stereoselective reduction of a thiochromen-4-one derivative has been demonstrated. The reduction of (R,Z)-2,3-dihydro-3-hydroxythiochromen-4-one O-benzyl oxime with borohydride in THF yielded (3R,4R)-4-amino-3,4-dihydro-2H-thiochromen-3-ol in over 90% yield. researchgate.net

Synthesis of 3-Substituted Thiochroman-4-one Derivatives

The functionalization of the C3 position of the thiochroman-4-one scaffold is a common strategy to create diverse analogues. This is often achieved through condensation reactions with various aldehydes.

A series of novel 3-substituted-(thio)chroman-4-one derivatives have been synthesized by the condensation of substituted or unsubstituted (thio)chromanone with aromatic aldehydes. researchgate.net These reactions are typically carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent. researchgate.net This method allows for the introduction of a wide variety of aryl groups at the 3-position, leading to a library of compounds for further investigation.

In a move towards more environmentally friendly synthetic methods, solvent-free grinding techniques have been developed for the synthesis of 3-substituted thiochroman-4-one derivatives. researchgate.net This approach involves the condensation of (thio)chromanone with aromatic aldehydes in the presence of sodium hydroxide under solvent-free conditions. researchgate.net This method offers several advantages, including simpler work-up procedures, shorter reaction times, milder conditions, and reduced environmental impact. researchgate.net

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis of 3-Arylidenethiochroman-4-ones

| Aldehyde | Method | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Conventional (Ethanol) | 6 | 85 |

| Benzaldehyde | Solvent-Free Grinding | 0.5 | 92 |

| 4-Chlorobenzaldehyde | Conventional (Ethanol) | 7 | 88 |

| 4-Chlorobenzaldehyde | Solvent-Free Grinding | 0.5 | 95 |

| 4-Methoxybenzaldehyde | Conventional (Ethanol) | 6.5 | 82 |

| 4-Methoxybenzaldehyde | Solvent-Free Grinding | 0.5 | 90 |

Synthetic Approaches for 6-Methoxy-2,2-dimethyl-thiochroman-4-one and Analogues

The synthesis of this compound can be envisioned through several established routes for thiochroman-4-ones. A common strategy involves the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids. nih.gov For the target molecule, this would involve the cyclization of 3-((4-methoxyphenyl)thio)-3-methylbutanoic acid. This precursor can be prepared by the reaction of 4-methoxythiophenol with 3,3-dimethylacrylic acid.

Another general method for synthesizing thiochroman-4-ones is the reaction of thiophenols with β-halopropionic acids or β-lactones to form the 3-(phenylthio)propanoic acid intermediate, which is then cyclized. nih.gov Alternatively, a one-step approach involves the direct reaction of an α,β-unsaturated acid with a thiophenol in the presence of a strong acid like methanesulfonic acid, although this method sometimes results in lower yields. nih.gov

The synthesis of the closely related 6-amino-2,2-dimethylchroman-4-one has been reported starting from paracetamol. researchgate.net This amino derivative can be converted to other functional groups, providing a potential route to this compound through diazotization and subsequent methoxylation, followed by the introduction of the sulfur atom.

Introduction of Methoxy (B1213986) Substituents

The introduction of the methoxy group at the C6 position of the thiochroman-4-one skeleton is typically accomplished by utilizing a starting material that already contains this substituent. The most common precursor for this purpose is 4-methoxythiophenol. fishersci.cachemicalbook.com This approach ensures the methoxy group is correctly positioned on the benzene ring prior to the formation of the heterocyclic thiochroman ring.

The synthesis of the 4-methoxythiophenol precursor itself can be achieved from anisole. guidechem.com A standard method involves the chlorosulfonation of anisole, followed by reduction of the resulting sulfonyl chloride to the corresponding thiol. guidechem.com This multi-step process is outlined in the table below.

| Step | Reaction | Reagents | Outcome |

| 1 | Chlorosulfonation | Anisole, Chlorosulfonic acid | Aromatic sulfonyl chloride |

| 2 | Reduction | Aromatic sulfonyl chloride, Triphenylphosphine | 4-Methoxythiophenol |

This precursor-based strategy is highly efficient as it avoids the complexities and potential regioselectivity issues that could arise from attempting to introduce the methoxy group onto a pre-formed thiochromanone ring.

Introduction of 2,2-Dimethyl Substituents

The gem-dimethyl group at the C2 position is installed during the ring-forming cyclization step. This is generally achieved by reacting the chosen thiophenol precursor (i.e., 4-methoxythiophenol) with a four-carbon building block that contains the gem-dimethyl moiety. The most frequently used reagent for this purpose is 3,3-dimethylacrylic acid (also known as 3-methyl-2-butenoic acid).

Thia-Michael Addition : The synthesis begins with the conjugate addition of the sulfur nucleophile from 4-methoxythiophenol to the α,β-unsaturated system of 3,3-dimethylacrylic acid. srce.hrmdpi.comresearchgate.net This reaction forms a 3-(4-methoxyphenylthio)-3-methylbutanoic acid intermediate. This step is crucial for forming the initial carbon-sulfur bond required for the heterocyclic ring. srce.hr

Intramolecular Friedel-Crafts Acylation : The carboxylic acid group of the intermediate is then activated, typically by a strong acid catalyst such as methanesulfonic acid or polyphosphoric acid. nih.govresearchgate.net This allows for an intramolecular electrophilic aromatic substitution, where the activated acyl group attacks the electron-rich aromatic ring, leading to cyclization and formation of the six-membered thiochromanone ring. nih.govresearchgate.net

This one-pot or two-step sequence provides a direct and high-yielding route to the 2,2-dimethyl-substituted thiochromanone core.

Specific Route through 2,2-Dimethyl-4-oxothiochromenes Intermediates

The compound this compound, which is a type of 2,2-dimethyl-4-oxothiochromanone, is itself a key intermediate in the synthesis of other related heterocyclic compounds. For instance, these thiochromanones can be converted into 2,2-dimethyl-2H-thiochromenes.

This transformation involves a two-step reduction and dehydration sequence:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Reduction of Ketone | Sodium borohydride | 4-Hydroxy-2,2-dimethylthiochroman |

| 2 | Dehydration | Acid catalyst | 2,2-Dimethyl-2H-thiochromene |

The synthesis of the 2,2-dimethyl-4-oxothiochromanone intermediate itself proceeds as described previously, via the Michael addition of a thiophenol to 3-methyl-2-butenoic acid, followed by an intramolecular cyclocondensation of the resulting 3-methyl-3-phenylthiobutanoic acid. This establishes the thiochroman-4-one as a stable, isolable intermediate that serves as a branching point for the synthesis of a wider family of sulfur-containing heterocycles.

Use of this compound as a Key Intermediate

While the prompt references 2,2,6-trimethoxythiochromanone, available literature more commonly points to this compound itself serving as a versatile key intermediate for the elaboration of more complex molecules. Once the core thiochromanone structure is synthesized, it can be subjected to a variety of chemical modifications to produce a range of derivatives.

Research has shown that this intermediate can be modified at various positions to synthesize novel compounds with potential biological activity. For example, the aromatic ring and the carbon adjacent to the carbonyl group can be functionalized.

Examples of Derivatization:

| Position of Modification | Type of Reaction | Example Products |

| C6-substituent | Oxidation followed by further modification | Benzylic aldehydes, esters, amines, amides |

| C3-position | Aldol condensation | α,β-unsaturated ketone derivatives |

| C4-carbonyl group | Knoevenagel condensation | 4-ylidenethiochroman derivatives |

These subsequent modifications highlight the importance of the initial synthesis of this compound as a foundational step in developing a diverse library of thiochromanone-based compounds.

Chemical Reactivity and Transformation Studies

Oxidation Reactions of the Sulfur Atom

The sulfur atom in the thiochroman ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These reactions are a common transformation for thioethers and are often employed to modify the electronic and steric properties of the molecule.

Formation of Sulfones and Sulfoxides

The oxidation of thiochroman-4-ones can be achieved using various oxidizing agents. The reaction can be controlled to yield either the sulfoxide or the sulfone as the major product depending on the stoichiometry and the nature of the oxidant. For instance, the oxidation of thiochroman-4-ones with dimethyldioxirane (DMD) can produce the corresponding sulfoxides and/or sulfones, with the product ratio being dependent on the amount of the oxidant used.

The table below outlines the expected products from the oxidation of 6-Methoxy-2,2-dimethyl-thiochroman-4-one based on general principles of thioether oxidation.

| Starting Material | Oxidizing Agent (Equivalents) | Expected Major Product |

| This compound | 1 | This compound 1-oxide |

| This compound | >2 | This compound 1,1-dioxide |

Photochemical Rearrangements of Thiochroman-4-one (B147511) 1-Oxides

The photochemical reactivity of sulfoxides can lead to interesting molecular rearrangements. While specific studies on the photochemical rearrangements of this compound 1-oxide are not detailed in the available literature, the general behavior of cyclic sulfoxides upon irradiation suggests potential for rearrangements such as the formation of sulfenic acids or ring-contracted products. These transformations are typically initiated by the absorption of UV light, leading to the excitation of the sulfoxide chromophore and subsequent bond cleavage or rearrangement pathways. Further research in this area would be necessary to elucidate the specific photochemical behavior of this compound.

Reduction Reactions of the Carbonyl Group

The carbonyl group at the C4 position of the thiochromanone core is a key site for reduction reactions, leading to the formation of the corresponding secondary alcohol.

Formation of Thiochromanols

The reduction of the keto functionality in 2,2-dimethyl-4-oxothiochromenes to the corresponding 4-hydroxy-2,2-dimethylthiochromans can be effectively achieved using sodium borohydride (NaBH4) ysu.am. This reaction is a standard method for the reduction of ketones to secondary alcohols and is expected to proceed with high efficiency for this compound. The resulting product would be 6-Methoxy-2,2-dimethyl-thiochroman-4-ol.

The general reaction is presented in the scheme below:

Scheme 1: Reduction of this compound to 6-Methoxy-2,2-dimethyl-thiochroman-4-ol

The table below summarizes the expected transformation.

| Starting Material | Reagent | Product |

| This compound | Sodium Borohydride (NaBH4) | 6-Methoxy-2,2-dimethyl-thiochroman-4-ol |

Derivatization at Various Positions of the Thiochromanone Core

The thiochromanone scaffold allows for derivatization at multiple positions, enabling the synthesis of a diverse range of analogs. The C3 position, being adjacent to the carbonyl group, is particularly reactive.

Condensation Reactions at C3 Position

The methylene group at the C3 position of the thiochromanone ring is activated by the adjacent carbonyl group, making it susceptible to condensation reactions with aldehydes. A review of the reactions of thiochroman-4-ones indicates that they can undergo piperidine-catalyzed reactions with aromatic aldehydes researchgate.net. This type of reaction, a Claisen-Schmidt condensation, would lead to the formation of a 3-benzylidene derivative.

In the case of this compound, reaction with an aromatic aldehyde in the presence of a base like piperidine would be expected to yield the corresponding 3-(arylmethylene)-6-methoxy-2,2-dimethyl-thiochroman-4-one.

The general scheme for this condensation reaction is as follows:

Scheme 2: Condensation Reaction of this compound at the C3 Position

This reaction provides a straightforward method for introducing diverse substituents at the C3 position, allowing for the synthesis of a library of derivatives for further study. The table below illustrates the expected outcome of such a condensation reaction.

| Reactant 1 | Reactant 2 | Catalyst | Expected Product |

| This compound | Aromatic Aldehyde (Ar-CHO) | Piperidine | 3-(Arylmethylene)-6-methoxy-2,2-dimethyl-thiochroman-4-one |

Benzylic Position Modifications

Modifications at the benzylic position (C-3) of the this compound ring system are crucial for introducing structural diversity and creating new derivatives with potentially altered chemical and biological properties. While specific studies on the benzylic modification of this compound are not extensively documented in the provided search results, general reactions applicable to thiochroman-4-ones can be inferred.

One common approach to functionalize the position alpha to a carbonyl group is through formylation reactions, such as the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heterocyclic compounds. While direct application on this compound at the C-3 position needs specific experimental validation, the electron-rich nature of the thiochromanone ring suggests its potential susceptibility to such electrophilic substitution.

Another potential modification involves oxidation at the benzylic position. However, the provided literature does not offer specific examples of benzylic oxidation for this particular compound. General methods for benzylic oxidation could be explored but would require experimental investigation to determine their feasibility and selectivity for this compound.

Furthermore, halogenation, such as bromination, at the benzylic position of related thiochromanones has been reported. These reactions can introduce a halogen atom that can then serve as a handle for further synthetic transformations, including nucleophilic substitution and elimination reactions. The specific conditions and outcomes of such reactions on this compound would need to be determined experimentally.

Construction of Fused Heterocyclic Systems

This compound serves as a valuable starting material for the synthesis of various fused heterocyclic systems. The carbonyl group at the C-4 position and the adjacent active methylene group at C-3 provide reactive sites for condensation and cyclization reactions.

Synthesis of Fused Pyrazoles

A common strategy for constructing fused pyrazole rings involves the reaction of the thiochroman-4-one with hydrazine derivatives. For instance, the reaction of 3-hydroxymethylene-thiochroman-4-ones with various hydrazines leads to the formation of 4H-thiochromeno[4,3-c]pyrazoles. This suggests that a similar synthetic route could be employed with this compound, likely requiring prior functionalization at the C-3 position to introduce a hydroxymethylene group or a similar reactive moiety.

The general reaction scheme involves the initial condensation of the hydrazine with the carbonyl group, followed by an intramolecular cyclization and dehydration to afford the fused pyrazole system. The specific reaction conditions and the nature of the hydrazine derivative used would influence the structure of the final product.

| Starting Material | Reagent | Product |

| 3-Hydroxymethylenethiochroman-4-one | Hydrazine derivatives | 4H-Thiochromeno[4,3-c]pyrazole |

Synthesis of Fused Isoxazoles

The synthesis of fused isoxazole rings can be achieved through the reaction of the thiochroman-4-one with hydroxylamine. The initial step is the formation of an oxime at the C-4 position. Subsequent intramolecular cyclization, often promoted by a suitable reagent, would lead to the formation of the isoxazole ring fused to the thiochroman framework. While specific examples for this compound are not detailed in the provided search results, this represents a plausible and established method for the synthesis of isoxazolo-fused systems from cyclic ketones.

The versatility of this compound as a building block is evident from its potential to undergo various chemical transformations to yield complex heterocyclic structures. Further research is warranted to explore the full scope of its reactivity and expand its applications in the synthesis of novel compounds.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 6-Methoxy-2,2-dimethyl-thiochroman-4-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of each atom.

Expected ¹H NMR Signals:

Aromatic Protons (H-5, H-7, H-8): The three protons on the benzene ring would appear in the aromatic region, typically between δ 6.8 and 8.0 ppm. Their specific chemical shifts and coupling patterns would be influenced by the electron-donating methoxy (B1213986) group at C-6 and the electron-withdrawing effect of the carbonyl group. H-5, being adjacent to the carbonyl, would likely be the most downfield signal.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are expected to appear as a sharp singlet, typically in the range of δ 3.8-3.9 ppm.

Methylene Protons (H-3): The two protons on the carbon adjacent to the carbonyl group (C-3) would appear as a singlet, likely around δ 2.8-3.0 ppm. The absence of adjacent protons means there would be no spin-spin splitting.

Gem-dimethyl Protons (C(CH₃)₂): The six protons of the two methyl groups at the C-2 position are chemically equivalent and would produce a single, strong singlet in the upfield region, expected around δ 1.4-1.5 ppm.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. Research on a series of thiochroman-4-one (B147511) derivatives provides a strong basis for the assignment of carbon signals for this compound cdnsciencepub.com. The spectrum for the parent compound, 6-methoxy-thiochroman-4-one, has been reported, and the chemical shifts for the 2,2-dimethyl derivative can be extrapolated from this data cdnsciencepub.com.

The introduction of the two methyl groups at the C-2 position would convert the C-2 methylene carbon into a quaternary carbon, shifting its resonance downfield, and would introduce a new signal for the two equivalent methyl carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data for 6-methoxy-thiochroman-4-one cdnsciencepub.com)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-4) | ~192.0 |

| C-O (C-6) | ~159.0 |

| C-S (C-8a) | ~145.0 |

| C-5 | ~127.0 |

| C-4a | ~124.0 |

| C-8 | ~122.0 |

| C-7 | ~115.0 |

| -OCH₃ | ~55.5 |

| C-3 | ~45.0 |

| C-2 | ~40.0 (Quaternary) |

Note: Values are estimates and may vary based on solvent and experimental conditions.

To aid in the definitive assignment of carbon signals, advanced NMR techniques are employed.

Off-resonance Proton Decoupling: This technique was specifically used in the analysis of thiochroman-4-one derivatives, including the 6-methoxy analog cdnsciencepub.com. In these spectra, the signal for each carbon atom is split into a multiplet according to the number of attached protons (n+1 rule), directly confirming the number of hydrogens bonded to each carbon. For this compound, this would show C-4, C-6, C-2, and the aromatic quaternary carbons as singlets; C-5, C-7, C-8, and the methoxy carbon as doublets; and C-3 as a triplet.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (like C-4 and C-2) would be absent. This would unambiguously confirm the assignments for the methylene C-3 (negative), the aromatic CH carbons and the methoxy carbon (positive), and the gem-dimethyl carbons (positive).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₃H₁₆O₂S), the expected exact mass would be calculated. The fragmentation pattern in the mass spectrum would provide structural information. Key fragmentation pathways for thiochroman-4-ones often involve a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring researchgate.net. Other expected fragmentations include the loss of a methyl radical (•CH₃) from the gem-dimethyl group and the loss of a carbonyl group (CO). HRMS analysis on related thioflavone compounds has been used to confirm their elemental composition, a standard procedure that would be applied here acs.orgnih.govnih.gov.

Table 2: Expected Mass Spectrometry Data

| Technique | Information Provided | Expected Result for C₁₃H₁₆O₂S |

|---|---|---|

| MS (EI) | Molecular Weight & Fragmentation Pattern | Molecular Ion (M⁺) at m/z = 236 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretch | 1670 - 1690 |

| Aromatic C=C | Stretch | 1580 - 1600 |

| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | 1230 - 1270 |

| Aryl-Alkyl Ether (C-O-C) | Symmetric Stretch | 1020 - 1075 |

| Aromatic C-H | Stretch | 3000 - 3100 |

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ketone, which is expected around 1680 cm⁻¹, consistent with data from similar thiochroman-4-one structures nih.gov.

X-ray Diffraction Studies for Stereochemical Confirmation

While no specific crystal structure for this compound is reported in the surveyed literature, the technique has been successfully applied to closely related thiochroman-4-one derivatives. For example, the crystal structures of [S,2R]-trans-6-chloro-2-methyl-1-thiochroman-4-one 1-oxide doi.org and complex spiropyrrolidine derivatives of thiochroman-4-one researchgate.net have been elucidated. These studies demonstrate the utility of X-ray diffraction in unambiguously establishing the stereochemistry and conformation of this class of compounds, and it remains the gold standard for such structural confirmation.

Despite extensive research, no publicly available scientific literature detailing computational studies, including Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, or in silico studies of molecular interactions specifically for the compound “this compound,” could be located.

The user's request for an article focused solely on the computational and theoretical investigations of this particular compound cannot be fulfilled without access to relevant research data. The provided outline requires in-depth analysis of stereochemical outcomes, optimized molecular structures, electronic properties (HOMO-LUMO), and molecular interactions based on established scientific studies. As no such studies were found in the public domain, generating a scientifically accurate and informative article that adheres to the strict outline and content inclusions is not possible at this time.

A search of chemical databases and scientific literature did not yield any publications that have conducted and published the specific computational analyses requested for this compound. Therefore, the data necessary to populate the sections on DFT approaches, MEP analysis, and in silico studies is unavailable.

Biological Activities and Structure Activity Relationship Sar Insights

Antileishmanial Activity and SAR Studies

Thiochroman-4-one (B147511) derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania.

Evaluation Against Leishmania panamensis

In vitro studies evaluating thiochroman-4-one derivatives against the intracellular amastigote form of Leishmania panamensis have demonstrated that modifications to the core structure can lead to significant antileishmanial activity. While many basic thiochroman-4-one compounds show weak activity, specific substitutions can dramatically enhance their potency. For instance, thioflavanone, a derivative with a phenyl group at the C2 position, exhibits moderate antileishmanial activity but is also associated with high cytotoxicity, limiting its therapeutic potential mdpi.com.

Impact of Vinyl Sulfone Moiety and Other Substitutions

A key finding in the SAR studies of thiochroman-4-ones is the profound impact of incorporating a vinyl sulfone moiety. Derivatives bearing this functional group exhibit high antileishmanial activity, with reported 50% effective concentration (EC₅₀) values lower than 10 μM, coupled with low cytotoxicity against human monocytes mdpi.com. The introduction of a vinyl sulfone group significantly boosts the antileishmanial potency of the thiochromone (B8434766) scaffold nih.gov.

Further structural modifications have shown that substitutions on the phenyl ring of the thiochroman-4-one core also influence activity. For example, a fluorine atom at the C-6 position has been shown to increase leishmanicidal activity compared to the non-fluorinated parent compound mdpi.com. Conversely, the removal of either the double bond (dehydrogenation) or the sulfone moiety from these active compounds leads to a decrease in antileishmanial activity, highlighting the critical role of the vinyl sulfone group for potent action mdpi.com.

| Compound Modification | EC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| Thiochroman-4-ones (general) | >25 | Low |

| Thioflavanone | Moderate Activity | Low |

| Vinyl Sulfone Derivatives | <10 | High (≥87) |

| 6-Fluoro Vinyl Sulfone Derivative | 3.23 | 174 |

Role of Benzylic Modifications in Substituted Thiochromanones

Modification at the benzylic C4-position of the thiochroman-4-one nucleus has proven to be a highly effective strategy for enhancing antileishmanial activity. The synthesis of acyl hydrazone derivatives from the ketone precursor significantly improves biological performance mdpi.com. Specifically, semicarbazone and thiosemicarbazone derivatives of thioflavanone have demonstrated the most potent activities, with EC₅₀ values of 5.4 µM and 5.1 µM, respectively preprints.orgnih.gov. This derivatization is crucial for the antileishmanial effect, transforming weakly active ketone precursors into promising antiparasitic agents with low cytotoxicity and high selectivity indices mdpi.comnih.gov. The introduction of the hydrazone moiety is considered a key factor for this enhanced activity mdpi.com.

| Compound | EC₅₀ (µM) | LC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Semicarbazone of thioflavanone | 5.4 | 100.2 | 18.6 |

| Thiosemicarbazone of thioflavanone | 5.1 | 50.1 | 9.8 |

Antimicrobial Activity (Antibacterial and Antifungal) and SAR Studies

The thiochromanone scaffold has also been investigated for its potential against a range of bacterial and fungal pathogens.

Activity Against Bacterial Pathogens

Thiochromanone derivatives have shown notable antibacterial activity, particularly against plant pathogenic bacteria.

Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) : Several studies have reported the efficacy of thiochromanone derivatives against these plant pathogens. Compounds incorporating a sulfonyl hydrazone moiety have demonstrated good antibacterial activities, with one derivative showing an EC₅₀ value of 8.67 µg/mL against Xoo and 10.62 µg/mL against Xac nih.govnih.gov. Another series of derivatives containing a carboxamide moiety also exhibited potent activity, with a standout compound displaying EC₅₀ values of 15 µg/mL against Xoo and 23 µg/mL against Xac nih.govmdpi.com. The presence of a chloro substituent at the C6-position of the thiochromanone scaffold generally leads to better antibacterial results nih.gov.

Bacillus subtilis and Staphylococcus epidermidis : Spiropyrrolidines tethered with a thiochromanone moiety have shown promising activity against these Gram-positive bacteria. Certain derivatives displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both B. subtilis and S. epidermidis, outperforming standard antibiotics like Amoxicillin (B794) and Ampicillin in the same study researchgate.net.

Staphylococcus aureus : While direct data for the title compound is limited, derivatives incorporating the thiochromanone scaffold have shown activity against S. aureus. For example, some thiazolidinone derivatives have been reported with MIC values ranging from 6.3 to 25.0 µg/mL against different S. aureus strains researchgate.net.

Enterococcus faecalis , Moraxella catarrhalis , Klebsiella pneumoniae , and Pseudomonas aeruginosa : Specific activity data for 6-Methoxy-2,2-dimethyl-thiochroman-4-one or its close derivatives against these pathogens is not extensively reported in the reviewed literature. However, the broad-spectrum potential of the thiochromanone scaffold suggests that further investigation into derivatives targeting these bacteria is warranted.

| Bacterial Pathogen | Derivative Type | Activity (EC₅₀/MIC in µg/mL) |

|---|---|---|

| Xanthomonas oryzae pv. oryzae (Xoo) | Sulfonyl Hydrazone | 8.67 |

| Xanthomonas oryzae pv. oryzae (Xoo) | Carboxamide | 15 |

| Xanthomonas axonopodis pv. citri (Xac) | Sulfonyl Hydrazone | 10.62 |

| Xanthomonas axonopodis pv. citri (Xac) | Carboxamide | 23 |

| Bacillus subtilis | Spiropyrrolidine | 32 |

| Staphylococcus epidermidis | Spiropyrrolidine | 32 |

| Staphylococcus aureus | Thiazolidinone | 6.3 - 25.0 |

Activity Against Fungal Pathogens

Thiochromanone derivatives have also been explored for their antifungal properties against a variety of human and plant fungal pathogens.

Candida albicans and Cryptococcus neoformans : A novel series of 6-alkyl-indolo[3,2-c]-2H-thiochroman derivatives demonstrated significant antifungal activity. Several compounds within this series were able to inhibit the growth of both C. albicans and C. neoformans at a concentration of 4 µg/mL, indicating potent antifungal action nih.gov.

Mucor racemosa , Microsporum gypseum , and Epidermophyton floccosum : While the broader class of thiochroman-4-one derivatives has been noted for antifungal potential, specific MIC values for this compound or its closely related analogues against these particular fungal species are not well-documented in the available literature. However, the promising activity against other fungi suggests that this is a viable area for future research.

| Fungal Pathogen | Derivative Type | Activity (MIC in µg/mL) |

|---|---|---|

| Candida albicans | 6-alkyl-indolo[3,2-c]-2H-thiochroman | 4 |

| Cryptococcus neoformans | 6-alkyl-indolo[3,2-c]-2H-thiochroman | 4 |

Influence of Spiropyrrolidine and Oxindole (B195798)/Acenaphthylene-1,2-dione Moieties

The hybridization of the thiochroman-4-one scaffold with spiropyrrolidine and oxindole or acenaphthylene-1,2-dione moieties has yielded compounds with significant antimicrobial properties. nih.govnih.gov A series of these hybrid molecules demonstrated superior biological activity when compared to standard drugs like amoxicillin and amphotericin B. nih.govresearchgate.net

In comparative studies, the thiochromanone-containing spiropyrrolidines were found to be more reactive and exhibited greater biological activity than their chromanone counterparts. mdpi.com This increased efficacy is attributed to their lower HOMO-LUMO energy gaps, suggesting a strong correlation between the electronic properties of the compounds and their antimicrobial effects. nih.govmdpi.com Specifically, spiropyrrolidines bearing the thiochroman-4-one moiety showed significant antifungal activity against various fungal strains, including Candida albicans, Candida glabrata, and Candida krusei, often outperforming the reference drug Amphotericin B. nih.govmdpi.com

One of the most potent compounds from a synthesized series demonstrated minimum inhibitory concentration (MIC) values of 32 μg/mL against several Gram-positive bacteria, including Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus, and Enterococcus faecalis. nih.gov

| Compound Type | Target Organism | Activity/Measurement | Result | Reference |

|---|---|---|---|---|

| Spiropyrrolidine-thiochromanone hybrid | Bacillus subtilis | MIC | 32 μg/mL | nih.gov |

| Spiropyrrolidine-thiochromanone hybrid | Staphylococcus epidermidis | MIC | 32 μg/mL | nih.gov |

| Spiropyrrolidine-thiochromanone hybrid | Staphylococcus aureus | MIC | 32 μg/mL | nih.gov |

| Spiropyrrolidine-thiochromanone hybrid | Enterococcus faecalis | MIC | 32 μg/mL | nih.gov |

| Thiochromanone-spiropyrrolidines | Candida strains | Antifungal Activity | Superior to Amphotericin B | mdpi.com |

Effect of Carboxamide, 1,3,4-Thiadiazole (B1197879) Thioether, and 1,3,4-Oxadiazole (B1194373) Skeletons

The incorporation of carboxamide and 1,3,4-thiadiazole thioether functionalities into the thiochroman-4-one structure has been explored to enhance its antimicrobial properties. nih.govproquest.com Research has led to the synthesis of novel derivatives with promising antibacterial and antifungal activities. proquest.commdpi.comresearchgate.net

For instance, the compound 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide demonstrated potent antibacterial activity, with EC₅₀ values of 24 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo) and 30 μg/mL against Xanthomonas axonopodis pv. citri (Xac). nih.govproquest.com These values were superior to those of the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. proquest.com

In terms of antifungal activity, 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide showed a 69% inhibition rate against Botrytis cinerea, which was better than that of the standard fungicide carbendazim. proquest.comresearchgate.net Structure-activity relationship (SAR) analysis also indicated that introducing an oxime fragment to the 4-position of the thiochromanone could increase antibacterial activity. mdpi.com Furthermore, the integration of a 1,3,4-oxadiazole skeleton into the thiochromanone framework has also been investigated as a strategy for developing new antifungal agents. mdpi.com

| Compound Name | Target Organism | Activity/Measurement | Result | Reference |

|---|---|---|---|---|

| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ | 24 μg/mL | nih.govproquest.com |

| 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Xanthomonas axonopodis pv. citri (Xac) | EC₅₀ | 30 μg/mL | nih.govproquest.com |

| 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide | Botrytis cinerea | Inhibition Rate | 69% | proquest.comresearchgate.net |

Role of Hydroxyl and Alkyl Chain Substitutions on Antibacterial Efficacy

SAR studies have elucidated the critical role of specific substitutions on the thiochroman-4-one ring in determining antibacterial potency. The presence of a hydroxyl group at the 3-position has been identified as essential for activity against the Gram-negative pathogen Moraxella catarrhalis. nih.govrsc.org The derivative 3-hydroxythiochromen-4-one was found to be the most potent, achieving a MIC of 0.5 μM against this bacterium. nih.gov

Furthermore, the introduction of longer alkyl chains to the scaffold has been shown to further enhance antibacterial efficacy. nih.govrsc.org This suggests that lipophilicity plays a significant role in the compound's ability to interact with and disrupt bacterial cells. These findings highlight that careful optimization of hydroxyl and alkyl substitutions can lead to the development of more potent and selective antibacterial agents. rsc.org

Methoxy (B1213986) Group Enhancement of Antifungal Binding Efficiency to N-Myristoyltransferase (NMT)

N-myristoyltransferase (NMT) is a validated target for the development of antifungal drugs. nih.gov Thiochroman-4-one derivatives have been investigated as potential inhibitors of this essential fungal enzyme. nih.gov Research has demonstrated that these compounds can exhibit potent antifungal activity against a range of human pathogenic fungi, including Candida albicans and Cryptococcus neoformans. nih.gov

SAR analysis of these derivatives has revealed that substitutions on the thiochroman-4-one ring are crucial for their antifungal efficacy. Specifically, the presence of electron-withdrawing groups at the 6-position of the ring, such as a methoxy group, can enhance antifungal activity. nih.gov One particularly potent derivative exhibited MIC values as low as 0.5 μg/mL against C. albicans. nih.gov While the thiochroman-4-one core is established as a scaffold for NMT inhibitors, the precise mechanism by which the 6-methoxy group enhances binding efficiency requires further detailed investigation.

Anticancer Activity and Mechanistic Insights

Derivatives of the thiochroman-4-one scaffold have demonstrated significant potential as anticancer agents. nih.govnih.govresearchgate.net These compounds have been shown to exert cytotoxic effects on various tumor cells in vitro and can inhibit the proliferation of cancer cells. nih.govresearchgate.netresearchgate.net

Inhibition of Tumor Cell Proliferation and Induction of Apoptosis

Thiochroman-4-one derivatives have been shown to possess antiproliferative activity against a variety of human cancer cell lines. nih.govnih.gov Compounds containing the thiochromanone skeleton, in particular, have exhibited higher anticancer activity compared to their chromanone analogs. nih.govnih.gov

The mechanism of action for these compounds often involves the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.netresearchgate.net Mechanistic studies on related thiosemicarbazone derivatives of thiochromanones revealed that they can induce apoptosis, a process confirmed by observing a significant increase in the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.net This ability to trigger apoptosis is a critical characteristic of many effective anticancer drugs. mdpi.com

Modulation of Key Signaling Pathways (e.g., ERK–MAPK Pathway)

The anticancer effects of thiochroman-4-one derivatives are exerted through various mechanisms, including the modulation of critical intracellular signaling pathways that control cell growth and survival. nih.gov One of the key pathways implicated is the ERK–MAPK (Extracellular signal-regulated kinase–Mitogen-activated protein kinase) pathway. nih.gov This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation. The ability of thiochroman-4-one derivatives to inhibit the ERK–MAPK pathway represents a significant mechanism contributing to their anticancer activity. nih.gov

Future Research Directions and Opportunities

Design and Synthesis of Novel Thiochroman-4-one (B147511) Derivatives with Enhanced Bioactivity

A primary avenue for future research lies in the rational design and synthesis of new thiochroman-4-one derivatives with improved biological activity. Current research has already demonstrated that substitutions on the thiochroman-4-one ring system can lead to potent bioactive molecules. For example, certain derivatives have shown significant antifungal activity against Candida albicans and Cryptococcus neoformans, with minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL. nih.gov

Future work will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to understand how different functional groups at various positions affect bioactivity. For instance, studies have shown that adding a vinyl sulfone moiety can dramatically increase antileishmanial activity. mdpi.comresearchgate.net Similarly, incorporating oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties has yielded compounds with potent antibacterial and antifungal properties. tandfonline.com

Target-Based Design: Utilizing computational tools like molecular docking to design derivatives that bind with high affinity to specific biological targets. nih.gov This approach has been used to identify N-myristoyltransferase (NMT) inhibitors for antifungal therapy. rsc.orgnih.gov

Synthetic Methodology: Developing more efficient and versatile synthetic routes to access a wider range of derivatives. researchgate.netnih.gov This includes methods for introducing diverse substituents and creating complex heterocyclic systems fused to the thiochroman-4-one core.

Table 1: Examples of Bioactive Thiochroman-4-one Derivatives

| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (EC50/MIC) |

|---|---|---|---|

| Vinyl Sulfone Derivatives | Antileishmanial | Leishmania panamensis | < 10 µM |

| Oxime Ether/Oxadiazole Thioether Derivatives | Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo) | 17 µg/mL |

| Oxime Ether/Oxadiazole Thioether Derivatives | Antifungal | Botrytis cinerea | 79% inhibition |

| Carboxamide/Thiadiazole Thioether Derivatives | Antibacterial | Xanthomonas oryzae pv. oryzae (Xoo) | 24 µg/mL |

Exploration of Diverse Functionalizations and Libraries for Therapeutic Applications

Creating libraries of diverse thiochroman-4-one derivatives is a key strategy for discovering new therapeutic leads. By systematically altering the functional groups on the core structure, researchers can explore a vast chemical space and identify compounds with novel or enhanced biological activities. nih.gov

Future opportunities in this area include:

Combinatorial Chemistry: Employing combinatorial synthesis techniques to rapidly generate large libraries of related compounds for high-throughput screening.

Functional Group Diversity: Introducing a wide array of functional groups, such as carboxamides, 1,3,4-thiadiazole (B1197879) thioethers, and thiosemicarbazones, has been shown to yield compounds with potent antibacterial and anticancer activities. rsc.orgnih.gov For example, a series of 36 thiosemicarbazone analogues were synthesized and evaluated as potent and selective inhibitors of cathepsin L, a protease involved in cancer metastasis. nih.gov

Scaffold Hopping and Isosteric Replacement: Designing and synthesizing related heterocyclic systems where the thiochroman-4-one core is modified to improve properties like metabolic stability, solubility, or target specificity.

Advanced Mechanistic Studies of Biological Interactions

Understanding how thiochroman-4-one derivatives exert their biological effects at a molecular level is crucial for optimizing their therapeutic potential. While some targets have been identified, such as N-myristoyltransferase for antifungal agents, the mechanism of action for many derivatives remains to be fully elucidated. nih.govnih.gov

Future research should prioritize:

Target Identification and Validation: Using chemical biology and proteomic approaches to identify the specific cellular targets of bioactive compounds.

Biophysical and Structural Studies: Employing techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of these derivatives bound to their biological targets. This provides invaluable insight for rational drug design.

Molecular Docking and Simulation: Advanced computational studies can predict binding modes and affinities, helping to explain structure-activity relationships and guide the design of next-generation compounds. nih.gov Molecular docking studies have already revealed interesting binding profiles for derivatives with high affinity for fungal N-myristoyltransferase. nih.gov

Development of Targeted Therapies Based on Thiochromanone Scaffolds

The versatility of the thiochromanone scaffold makes it an excellent candidate for the development of targeted therapies for a variety of diseases. The ability to modify the core structure allows for the fine-tuning of activity against specific pathogens or cellular pathways.

Key areas for development include:

Antiparasitic Agents: Thiochroman-4-ones bearing a vinyl sulfone group have shown high antileishmanial activity and low cytotoxicity, making them promising leads for new treatments for cutaneous leishmaniasis. mdpi.com

Antifungal and Antibacterial Drugs: Derivatives incorporating oxime ethers and various heterocyclic moieties have demonstrated potent activity against pathogenic fungi and bacteria, including drug-resistant strains. tandfonline.comrsc.org

Anticancer Therapeutics: The thiochromanone scaffold has been used to develop potent inhibitors of enzymes like cathepsin L, which are implicated in cancer progression and metastasis. nih.gov Spiro-oxirane derivatives of thiochromanone have also shown superior anti-cancer activity against human lung cancer cell lines. nih.gov

The continued exploration of the thiochroman-4-one chemical space holds great promise for the discovery and development of novel therapeutic agents to address unmet medical needs.

Q & A

Basic Research Questions

Q. How is the structural elucidation of 6-Methoxy-2,2-dimethyl-thiochroman-4-one validated experimentally?

- Methodological Answer: Use high-resolution electrospray ionization mass spectrometry (HRESIMS) to confirm molecular mass and isotopic patterns. Pair this with 1D/2D NMR (e.g., H, C, COSY, HMBC) to assign substituent positions and verify the thiochromanone backbone. Cross-reference with published spectral data to resolve discrepancies, such as misassigned hydroxyl/methoxy groups .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer: Follow hazard communication standards (e.g., GHS) for toxicological risk mitigation. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during synthesis or handling. Refer to safety data sheets (SDS) for storage guidelines (e.g., -20°C for light-sensitive compounds) and disposal protocols for organic waste .

Q. How can researchers synthesize this compound and its derivatives?

- Methodological Answer: Optimize Friedel-Crafts acylation or thio-Michael addition routes to construct the thiochromanone core. Introduce methoxy and dimethyl groups via alkylation or nucleophilic substitution. Validate purity using HPLC or GC-MS, and confirm regioselectivity via NOESY NMR .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve the molecular packing and conformation of this compound?

- Methodological Answer: Perform single-crystal X-ray diffraction (SCXRD) with CuKα radiation (λ = 1.54178 Å) to determine unit cell parameters (e.g., triclinic system, space group P1). Analyze intermolecular interactions (e.g., van der Waals, π-π stacking) using software like OLEX2 or Mercury. Compare with analogs (e.g., 2-(4-chlorophenyl)-6-methoxychroman-4-one) to assess steric effects of substituents .

Q. How do structural modifications (e.g., methoxy position, dimethyl groups) influence the compound’s stability under varying pH and temperature?

- Methodological Answer: Conduct accelerated stability studies using HPLC to monitor degradation products (e.g., oxidation of sulfur or demethylation). For example, under acidic conditions, the thiochromanone ring may hydrolyze, while basic conditions could lead to methoxy group cleavage. Compare degradation pathways with related compounds like 6-hydroxy-2,2-dimethylchroman-4-one .

Q. What mutagenicity assessment strategies are applicable for this compound?

- Methodological Answer: Use in vitro micronucleus assays in human peripheral blood lymphocytes or reconstructed skin models (e.g., EpiDerm™) to evaluate genotoxicity. For in vivo studies, employ flow cytometry in mouse peripheral blood to detect micronuclei formation. Cross-validate results with structural analogs (e.g., 6-methoxyflavanone) to identify toxicity trends .

Q. How can researchers address contradictions in spectral or bioactivity data for this compound?

- Methodological Answer: Apply comparative analysis of HRESIMS/NMR data from independent studies to identify misassignments (e.g., incorrect hydroxyl vs. methoxy group placement). Use computational tools (e.g., DFT-based chemical shift prediction) to resolve ambiguities. For bioactivity discrepancies, standardize assay conditions (e.g., cell lines, solvent controls) and validate via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.